N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide
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Overview
Description
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide is a complex organic compound with a molecular formula of C25H21ClN4O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Pyridazinyl Sulfamoyl Intermediate: This step involves the reaction of 6-chloropyridazine with a suitable sulfonamide reagent under controlled conditions to form the pyridazinyl sulfamoyl intermediate.
Coupling with Phenyl Benzamide: The intermediate is then coupled with 4-aminophenyl benzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Methoxyphenoxy Methylation: The final step involves the methylation of the phenoxy group using a suitable methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Pharmacology: The compound is studied for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, in anti-tubercular applications, it targets enzymes involved in the synthesis of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide .
- **N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide .
Uniqueness
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-[(2-methoxyphenoxy)methyl]benzamide is unique due to its specific structural features, such as the presence of both sulfamoyl and methoxyphenoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H21ClN4O5S |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-4-[(2-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C25H21ClN4O5S/c1-34-21-4-2-3-5-22(21)35-16-17-6-8-18(9-7-17)25(31)27-19-10-12-20(13-11-19)36(32,33)30-24-15-14-23(26)28-29-24/h2-15H,16H2,1H3,(H,27,31)(H,29,30) |
InChI Key |
NCGOTESFLCEMQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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